![molecular formula C6H10N2O B12567152 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane CAS No. 212315-00-9](/img/structure/B12567152.png)
9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-2,8-diazatricyclo[4210~2,5~]nonane is a heterocyclic compound with a unique tricyclic structureThe compound’s structure consists of a nine-membered ring containing oxygen and nitrogen atoms, which contributes to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction environments to optimize yield and purity .
Análisis De Reacciones Químicas
9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including anti-inflammatory and antimicrobial properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane can be compared with other similar heterocyclic compounds, such as 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trienes. While both compounds share some structural similarities, this compound is unique due to its specific ring structure and the presence of oxygen and nitrogen atoms in its framework .
Propiedades
Número CAS |
212315-00-9 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
9-oxa-2,8-diazatricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4(1)5-3-7-6(8)9-5/h4-7H,1-3H2 |
Clave InChI |
ZGXBCAYSNFFZIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C1C3CNC2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
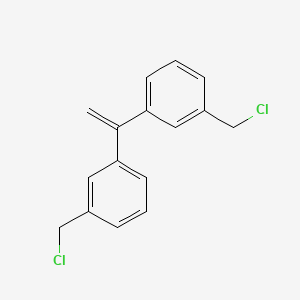
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
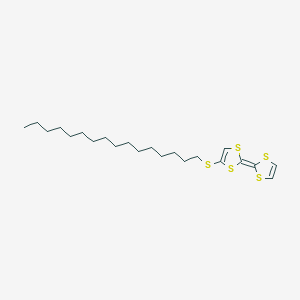
![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
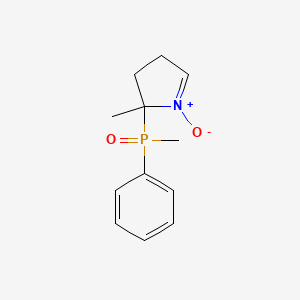
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
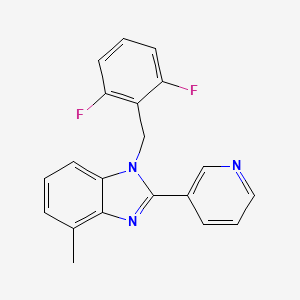



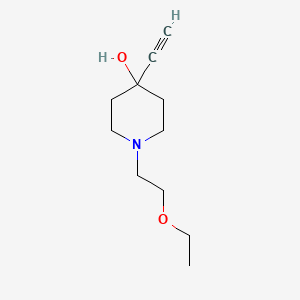

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
